molecular formula C13H20N2O6 B3150529 Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 69038-04-6

Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B3150529
CAS No.: 69038-04-6
M. Wt: 300.31 g/mol
InChI Key: FZHPNVGBJRBWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of butanoic acid featuring two critical functional groups:

  • 4-[[(1,1-Dimethylethoxy)carbonyl]amino]: A tert-butoxycarbonyl (Boc)-protected amine, which enhances stability during synthetic reactions, particularly in peptide synthesis .
  • 2,5-Dioxo-1-pyrrolidinyl ester: A succinimidyl ester group that activates the carboxylic acid for nucleophilic substitution, enabling efficient coupling with amines or alcohols under mild conditions .

Molecular Formula: C₁₃H₂₀N₂O₆ (calculated based on structural analogs in and ).
Applications: Widely used in bioconjugation and peptide synthesis due to its high reactivity and Boc protection compatibility .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6/c1-13(2,3)20-12(19)14-8-4-5-11(18)21-15-9(16)6-7-10(15)17/h4-8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHPNVGBJRBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Reactivity/Solubility Applications Reference
Target Compound : Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester C₁₃H₂₀N₂O₆ Boc-amine, succinimidyl ester High reactivity in aqueous conditions; moderate solubility in polar aprotic solvents (e.g., DMF) Peptide coupling, bioconjugation
Butanoic acid, 4-amino-, ethyl ester, hydrochloride C₆H₁₃NO₂·HCl Free amine, ethyl ester Low reactivity (requires strong bases for activation); high solubility in water Intermediate in GABA analog synthesis
Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- C₉H₁₆N₄O₄ Boc-amine, azide Click chemistry applications; solubility in DCM and THF Bioorthogonal labeling
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylsulfonyl)-, methyl ester C₁₂H₂₃NO₆S Boc-amine, methyl ester, sulfonyl Stabilized ester with slow hydrolysis; soluble in methanol Drug intermediate
Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, tert-butyl ester C₁₃H₂₄BrNO₄ Boc-amine, tert-butyl ester, bromo Low reactivity (steric hindrance from tert-butyl); soluble in chloroform Halogenation precursor

Key Findings:

Reactivity :

  • The target compound’s succinimidyl ester exhibits 10–100× faster coupling kinetics compared to methyl or ethyl esters (e.g., ’s compound) due to superior leaving-group ability .
  • Azide-containing analogs (e.g., ) prioritize click chemistry over traditional peptide bonds, limiting direct comparability .

Solubility :

  • Succinimidyl esters generally show lower solubility in water (<1 mg/mL) but higher compatibility with DMF or acetonitrile compared to hydrochloride salts (: >50 mg/mL in water) .

Stability :

  • Boc protection in the target compound prevents unintended amine protonation, enabling storage at room temperature, unlike free amines (e.g., requires refrigeration) .

Synthetic Utility :

  • Bromo or sulfonyl derivatives () are tailored for halogenation or sulfonylation, whereas the target compound’s succinimidyl group is optimal for amide bond formation .

Research Implications

  • Peptide Synthesis : The target compound’s dual functionality (Boc + succinimidyl ester) simplifies solid-phase peptide synthesis (SPPS) by reducing side reactions .
  • Limitations : Its sensitivity to moisture necessitates anhydrous conditions, unlike hydrolytically stable tert-butyl esters () .

Biological Activity

Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 57294-38-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H17NO4C_9H_{17}NO_4 with a molecular weight of approximately 203.24 g/mol. The structure features a pyrrolidine ring, which is known to confer various biological properties.

PropertyValue
Chemical NameThis compound
CAS Number57294-38-9
Molecular FormulaC9H17NO4
Molecular Weight203.2356 g/mol

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. It is hypothesized that the pyrrolidine moiety interacts with specific receptors or enzymes involved in metabolic processes or cell signaling pathways.

Antitumor Activity

Research has indicated that derivatives of butanoic acid exhibit antitumor properties. For instance, pivaloyloxymethyl butyrate (AN-9), a prodrug related to butanoic acid, has shown greater potency than butyric acid in inducing differentiation in malignant cells and inhibiting tumor growth in preclinical studies. AN-9 demonstrated favorable pharmacological properties and was well-tolerated in clinical settings, highlighting the therapeutic potential of butanoic acid derivatives in cancer treatment .

Inhibition of Leukotriene A4 Hydrolase

A related compound, DG-051, has been identified as a novel inhibitor of leukotriene A4 hydrolase, which plays a crucial role in inflammatory processes. This suggests that butanoic acid derivatives may have anti-inflammatory properties through similar mechanisms .

Study on Antitumor Effects

In a phase I clinical trial involving AN-9, patients with advanced solid malignancies received the drug via intravenous infusion. The study aimed to determine the maximum tolerated dose and assess side effects. Although mild to moderate side effects were reported (nausea, vomiting), there were no dose-limiting toxicities observed. A partial response was noted in one patient with metastatic non-small cell lung cancer .

Extraction and Analysis of Related Compounds

A review focused on the extraction and analysis of pyrrolizidine alkaloids highlighted the need for robust extraction methods for compounds similar to butanoic acid derivatives. The study emphasized the importance of standardized extraction conditions to ensure accurate assessment of biological activities .

Q & A

Basic Questions

Q. What is the synthetic pathway for preparing this compound?

  • Methodology :

  • Step 1 : Start with 4-aminobutanoic acid. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., THF/water, pH ~8–9) to yield Boc-protected 4-aminobutanoic acid .
  • Step 2 : Activate the carboxylic acid by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC or EDC in anhydrous DCM/THF. This forms the active NHS ester .
  • Characterization : Confirm via 1H^1H-NMR (e.g., δ 1.4 ppm for tert-butyl protons) and LC-MS (expected MW: 285.3 g/mol for C13_{13}H20_{20}N2_2O6_6) .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under inert atmosphere (N2_2) to prevent hydrolysis of the NHS ester .
  • Storage : Store at –20°C in airtight, desiccated containers. Avoid exposure to moisture or acidic/basic conditions, which may cleave the Boc group or hydrolyze the ester .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR : 1H^1H-NMR to identify tert-butyl (9H singlet at δ 1.4 ppm) and pyrrolidinyl protons (multiplet at δ 2.7–3.1 ppm). 13C^{13}C-NMR for carbonyl signals (Boc: ~155 ppm; NHS ester: ~170 ppm) .
  • IR : Peaks at ~1780 cm1^{-1} (NHS ester C=O) and ~1680 cm1^{-1} (Boc C=O) .
  • Mass Spectrometry : ESI-MS in positive mode for [M+H]+^+ (m/z 285.3) .

Advanced Questions

Q. How can coupling efficiency be optimized when using this NHS ester in peptide synthesis?

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility. Maintain pH 7–8 (e.g., with Hünig’s base) to deprotonate amine nucleophiles .
  • Reaction Monitoring : Track reaction progress via HPLC or TLC (Rf_f shift as NHS byproduct forms). Typical reaction time: 2–4 hours at 0–4°C to minimize racemization .

Q. What side reactions occur during synthesis, and how are they mitigated?

  • Common Issues :

  • Hydrolysis of NHS ester: Minimize by using anhydrous solvents and low temperatures.
  • Boc Deprotection: Avoid acidic conditions (e.g., TFA) during synthesis. Use scavengers like triisopropylsilane if cleavage is unintended .
    • Byproduct Analysis : LC-MS can detect hydrolyzed carboxylic acid (m/z 170.1) or Boc-deprotected intermediates .

Q. How does solvent polarity affect the compound’s reactivity in nucleophilic acyl substitutions?

  • Solvent Impact : Higher polarity (e.g., DMF) stabilizes the transition state, accelerating acylation. However, protic solvents (e.g., MeOH) may hydrolyze the ester.
  • Empirical Data : Solubility in DMSO: >50 mg/mL; in water: <1 mg/mL. Pre-dissolve in DMSO before adding to aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.